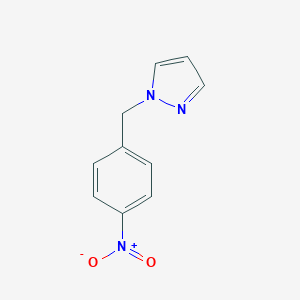

1-(4-Nitrobenzyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-nitrophenyl)methyl]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c14-13(15)10-4-2-9(3-5-10)8-12-7-1-6-11-12/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFWQFBNNHCBSFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40359584 | |

| Record name | 1-(4-Nitrobenzyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110525-57-0 | |

| Record name | 1-[(4-Nitrophenyl)methyl]-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110525-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Nitrobenzyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(4-Nitrobenzyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(4-Nitrobenzyl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details a robust synthetic protocol for the N-alkylation of pyrazole with 4-nitrobenzyl bromide, offering insights into the reaction mechanism and optimization of experimental parameters. Furthermore, a thorough characterization of the target compound is presented, including predicted and literature-supported data from nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This guide is intended to serve as a valuable resource for researchers engaged in the synthesis of novel pyrazole derivatives and for professionals in the field of drug development seeking to explore the potential of this molecular scaffold.

Introduction: The Significance of the Pyrazole Moiety

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in the design of a wide array of biologically active molecules. The versatility of the pyrazole ring, with its capacity for substitution at various positions, allows for the fine-tuning of physicochemical properties and biological activities.[1] Consequently, pyrazole derivatives have found applications as anti-inflammatory, analgesic, anticonvulsant, and anticancer agents.[2]

The introduction of a 4-nitrobenzyl group at the N1 position of the pyrazole ring yields this compound. This substitution is of particular interest for several reasons. The nitro group is a strong electron-withdrawing group, which can influence the electronic properties of the pyrazole ring and its potential as a ligand or pharmacophore. Moreover, the nitro group can be readily reduced to an amino group, providing a synthetic handle for further functionalization and the creation of diverse chemical libraries for drug discovery programs.

This guide will provide a detailed, field-proven methodology for the synthesis of this compound and a comprehensive analysis of its structural and spectroscopic properties.

Synthesis of this compound: A Step-by-Step Protocol

The most direct and efficient method for the synthesis of this compound is the N-alkylation of pyrazole with a suitable 4-nitrobenzyl electrophile. The following protocol details a reliable procedure using 4-nitrobenzyl bromide as the alkylating agent.

Reaction Principle and Causality

The synthesis proceeds via a nucleophilic substitution reaction where the deprotonated pyrazole acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-nitrobenzyl bromide. The choice of a strong base is crucial to deprotonate the pyrazole (pKa ≈ 14.5), thereby enhancing its nucleophilicity. Sodium hydride (NaH) is a particularly effective base for this purpose as it irreversibly deprotonates the pyrazole, driving the reaction to completion. The use of an aprotic polar solvent like N,N-dimethylformamide (DMF) is advantageous as it effectively solvates the sodium pyrazolide intermediate and the transition state, facilitating the reaction.

Experimental Workflow: Synthesis of this compound

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

Pyrazole

-

4-Nitrobenzyl bromide

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Hexanes

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate

-

Silica gel (for column chromatography)

Procedure:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyrazole (1.0 eq).

-

Deprotonation: Suspend the pyrazole in anhydrous DMF. Cool the mixture to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. The mixture will be stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1 hour.

-

Alkylation: Dissolve 4-nitrobenzyl bromide (1.05 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash with brine to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following sections detail the expected spectroscopic data for this compound, based on data from analogous compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

Molecular Structure and Proton/Carbon Numbering

Caption: Structure of this compound with atom numbering.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the pyrazole ring and the 4-nitrobenzyl group.

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-3, H-5 (pyrazole) | ~7.5-7.7 | d | ~2-3 | Protons on the pyrazole ring, deshielded by the aromatic system and adjacent nitrogen atoms. |

| H-4 (pyrazole) | ~6.3 | t | ~2-3 | Proton at the 4-position of the pyrazole ring, coupled to H-3 and H-5. |

| CH₂ (benzyl) | ~5.4 | s | - | Methylene protons adjacent to the pyrazole nitrogen and the nitro-substituted aromatic ring. |

| H-2', H-6' (phenyl) | ~7.4 | d | ~8-9 | Aromatic protons ortho to the benzylic carbon. |

| H-3', H-5' (phenyl) | ~8.2 | d | ~8-9 | Aromatic protons meta to the benzylic carbon and ortho to the electron-withdrawing nitro group, leading to significant deshielding. |

Note: Predicted chemical shifts are based on data for 1-benzyl-1H-pyrazole and the known electronic effects of the nitro group.[3][4][5][6]

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon(s) | Expected Chemical Shift (δ, ppm) | Rationale |

| C-3 (pyrazole) | ~140 | Carbon adjacent to two nitrogen atoms in the pyrazole ring. |

| C-4 (pyrazole) | ~106 | Carbon at the 4-position of the pyrazole ring. |

| C-5 (pyrazole) | ~129 | Carbon adjacent to one nitrogen atom in the pyrazole ring. |

| CH₂ (benzyl) | ~55 | Benzylic carbon attached to the pyrazole nitrogen. |

| C-1' (phenyl) | ~144 | Quaternary carbon of the phenyl ring attached to the methylene group. |

| C-2', C-6' (phenyl) | ~128 | Aromatic carbons ortho to the benzylic carbon. |

| C-3', C-5' (phenyl) | ~124 | Aromatic carbons meta to the benzylic carbon and ortho to the nitro group. |

| C-4' (phenyl) | ~147 | Quaternary carbon of the phenyl ring attached to the nitro group. |

Note: Predicted chemical shifts are based on data for 1-benzyl-1H-pyrazole and established substituent effects.[3][7][8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Functional Group | Expected Absorption Frequency (cm⁻¹) | Intensity |

| C-H (aromatic) | 3100-3000 | Medium |

| C-H (alkane - CH₂) | 3000-2850 | Medium |

| C=N (pyrazole ring) | 1600-1550 | Medium |

| C=C (aromatic ring) | 1600-1475 | Medium to Weak |

| NO₂ (asymmetric stretch) | 1550-1500 | Strong |

| NO₂ (symmetric stretch) | 1350-1300 | Strong |

Note: These are typical ranges for the indicated functional groups.[9][10][11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

-

Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₉N₃O₂), which is approximately 203.19 g/mol .

-

Fragmentation Pattern: Key fragmentation pathways are expected to involve the cleavage of the benzylic C-N bond. A significant fragment would be the tropylium-like cation derived from the 4-nitrobenzyl group at m/z 136. Another characteristic fragmentation would be the loss of the nitro group (NO₂), leading to a fragment at m/z 157.[12][13][14][15][16]

Conclusion

This technical guide has outlined a detailed and reliable protocol for the synthesis of this compound via N-alkylation of pyrazole. The causality behind the experimental choices has been explained to provide a deeper understanding of the reaction. Furthermore, a comprehensive characterization of the target molecule using NMR, IR, and MS has been presented, with expected data supported by literature precedents for analogous structures. This document aims to empower researchers and scientists in their efforts to synthesize and characterize novel pyrazole derivatives, thereby facilitating advancements in medicinal chemistry and related fields.

References

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). RSC Publications. Retrieved from [Link]

-

Contents - The Royal Society of Chemistry. (n.d.). RSC Publications. Retrieved from [Link]

-

1-Benzyl-pyrazole - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase. Retrieved from [Link]

-

1-Benzyl-1H-pyrazole | C10H10N2 | CID 3546441 - PubChem. (n.d.). PubChem. Retrieved from [Link]

-

Interpretation of Mass Spectra. (n.d.). ResearchGate. Retrieved from [Link]

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2020). MDPI. Retrieved from [Link]

-

Mass spectrometric study of some pyrazoline derivatives. (1998). ResearchGate. Retrieved from [Link]

-

Regioselective synthesis of pyrazoles via the ring cleavage of 3-substituted N-alkylated 3-hydroxyisoindolin-1-ones. (1999). Royal Society of Chemistry. Retrieved from [Link]

-

13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. (2020). MDPI. Retrieved from [Link]

-

Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2021). KTU ePubl. Retrieved from [Link]

-

NH / CH stretching region of the IR spectrum of pyrazole. (n.d.). ResearchGate. Retrieved from [Link]

- N-alkylation method of pyrazole. (1996). Google Patents.

-

Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved from [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2005). ResearchGate. Retrieved from [Link]

-

An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. (2021). MDPI. Retrieved from [Link]

- N-alkylation method of pyrazole. (1998). Google Patents.

-

Reaction of N-Monosubstituted Hydrazones with Nitroolefins: A Novel Regioselective Pyrazole Synthesis. (2006). Organic Chemistry Portal. Retrieved from [Link]

-

Interpretation of mass spectra. (n.d.). University of Arizona. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

IR Tables, UCSC. (n.d.). University of California, Santa Cruz. Retrieved from [Link]

-

1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]

-

1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... (n.d.). ResearchGate. Retrieved from [Link]

-

Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. Retrieved from [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). ACS Division of Organic Chemistry. Retrieved from [Link]

-

Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via Cross Dehydrogenative Coupling. (n.d.). RSC Publications. Retrieved from [Link]

-

Infrared Spectroscopy. (n.d.). Michigan State University. Retrieved from [Link]

-

Unit 4 Pyrazole | PDF. (n.d.). SlideShare. Retrieved from [Link]

-

Solvent effects on the 13C NMR parameters (δ 13C chemical shifts and 1H-13C coupling constants) of 1-methylpyrazole and 1-methylimidazole. (1991). Semantic Scholar. Retrieved from [https://www.semanticscholar.org/paper/Solvent-effects-on-the-13C-NMR-parameters-(%CE%B4-13C-Abboud-Boyer/c19955722421e4b85c88c7c9c0c0e5a8c9b3e1f7]([Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). MDPI. Retrieved from [Link]

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 2. Unit 4 Pyrazole | PDF [slideshare.net]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. 1-Benzyl-1H-pyrazole | C10H10N2 | CID 3546441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Solvent effects on the 13C NMR parameters (δ 13C chemical shifts and 1H-13C coupling constants) of 1-methylpyrazole and 1-methylimidazole | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 11. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. uni-saarland.de [uni-saarland.de]

An In-depth Technical Guide to 1-(4-Nitrobenzyl)-1H-pyrazole (CAS: 110525-57-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Nitrobenzyl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities. The introduction of a 4-nitrobenzyl substituent to the pyrazole core presents a unique combination of structural features that may confer novel pharmacological properties. This document will delve into the synthesis, physicochemical properties, potential biological applications, and a critical analysis of this compound as a promising scaffold for further drug development.

Introduction: The Pyrazole Scaffold in Drug Discovery

Pyrazoles are five-membered heterocyclic aromatic rings containing two adjacent nitrogen atoms. This structural motif is considered a "privileged" scaffold in medicinal chemistry due to its ability to interact with a diverse range of biological targets. The pyrazole ring is a key component in several commercially successful drugs, including the anti-inflammatory agent celecoxib (Celebrex®), the erectile dysfunction medication sildenafil (Viagra®), and the cannabinoid receptor antagonist rimonabant. The versatility of the pyrazole core allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The biological activities associated with pyrazole derivatives are vast and well-documented, encompassing:

-

Anti-inflammatory and Analgesic Effects: Many pyrazole-containing compounds exhibit potent anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes.

-

Anticancer Activity: A significant number of pyrazole derivatives have demonstrated promising anticancer activity through various mechanisms, including the inhibition of protein kinases and induction of apoptosis.

-

Antimicrobial Properties: The pyrazole nucleus is a common feature in compounds with antibacterial and antifungal activities.

-

Antiviral Activity: Certain pyrazole derivatives have shown potential as antiviral agents.

The subject of this guide, this compound, incorporates a nitrobenzyl group, a substituent known to influence the biological activity of various compounds, often through mechanisms related to bioreduction and the generation of reactive nitrogen species. This guide aims to provide a detailed technical resource for researchers interested in exploring the potential of this specific molecule.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 110525-57-0 | |

| Molecular Formula | C10H9N3O2 | |

| Molecular Weight | 203.20 g/mol | |

| Appearance | Expected to be a solid | Inferred |

| Melting Point | Not explicitly reported, but expected for a solid organic compound. | |

| Boiling Point | ~418.5°C at 760 mmHg (Predicted) | |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred |

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons, the methylene protons of the benzyl group, and the aromatic protons of the nitrobenzyl ring.

-

¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule, including the distinct carbons of the pyrazole and nitrobenzyl rings.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the C-H, C=C, and C-N stretching of the aromatic rings, as well as strong absorption bands for the symmetric and asymmetric stretching of the nitro group (NO₂).

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Synthesis of this compound

The synthesis of this compound can be achieved through the N-alkylation of pyrazole with 4-nitrobenzyl halide. This is a common and generally efficient method for the preparation of N-substituted pyrazoles.

A plausible and detailed experimental protocol is outlined below.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via N-alkylation of pyrazole.

Materials:

-

Pyrazole

-

4-Nitrobenzyl bromide

-

Sodium hydride (NaH) as a 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum and nitrogen inlet

-

Syringes

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

-

UV lamp for TLC visualization

-

Glassware for workup and purification

Procedure:

-

Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar is charged with sodium hydride (1.1 equivalents, washed with hexane to remove mineral oil). The flask is sealed with a septum and purged with dry nitrogen.

-

Solvent Addition: Anhydrous DMF is added to the flask via syringe to create a suspension of sodium hydride.

-

Deprotonation of Pyrazole: Pyrazole (1.0 equivalent) dissolved in a minimal amount of anhydrous DMF is added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath). The reaction mixture is stirred at this temperature for 30 minutes, during which time the evolution of hydrogen gas should be observed as the pyrazole is deprotonated to form the sodium pyrazolide salt.

-

Alkylation: A solution of 4-nitrobenzyl bromide (1.0 equivalent) in anhydrous DMF is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by TLC.

-

Workup: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. The mixture is then transferred to a separatory funnel and diluted with water and ethyl acetate. The layers are separated, and the aqueous layer is extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Causality Behind Experimental Choices:

-

Sodium Hydride: A strong base is required to deprotonate the pyrazole, which has a pKa of approximately 14. Sodium hydride is an effective and commonly used base for this purpose.

-

Anhydrous DMF: A polar aprotic solvent is ideal for this reaction as it dissolves the reactants and the intermediate sodium pyrazolide salt, facilitating the nucleophilic substitution reaction. The anhydrous condition is crucial to prevent the quenching of the sodium hydride.

-

4-Nitrobenzyl Bromide: The bromide is a good leaving group, and the benzylic position is activated for nucleophilic attack by the pyrazolide anion.

-

Aqueous Workup: The workup procedure is designed to remove unreacted reagents, salts, and the DMF solvent. The use of a mild acid like NH₄Cl for quenching is to neutralize any remaining base.

-

Column Chromatography: This is a standard and effective method for purifying the final product from any side products or unreacted starting materials.

Potential Biological Activities and Mechanism of Action

While specific biological data for this compound is not extensively reported, we can infer its potential activities based on the known pharmacology of related compounds.

Inferred Biological Activities

-

Anticancer Potential: The pyrazole core is present in many anticancer agents. The 4-nitrophenyl group is also a feature in some compounds with cytotoxic activity. The nitro group can be bioreduced in hypoxic tumor environments to form reactive species that can induce DNA damage and apoptosis. Therefore, this compound is a candidate for investigation as an anticancer agent.

-

Antimicrobial Activity: Pyrazole derivatives have a well-established history of antimicrobial activity. The nitroaromatic group is also a known pharmacophore in several antimicrobial drugs (e.g., nitrofurantoin, metronidazole). The mechanism often involves the reduction of the nitro group to generate cytotoxic radicals within the microbial cells.

-

Anti-inflammatory Properties: Given that celecoxib and other pyrazole-containing drugs are potent anti-inflammatory agents, it is plausible that this compound could exhibit similar properties. The mechanism could involve the inhibition of inflammatory mediators.

Postulated Mechanism of Action

The biological activity of this compound is likely to be multifaceted, stemming from both the pyrazole core and the nitrobenzyl substituent.

Diagram: Postulated Bioactivation and Mechanism of Action

Caption: Postulated bioactivation pathway of this compound.

The nitro group is a key feature that can undergo enzymatic reduction, particularly in hypoxic environments found in solid tumors or certain microbial niches. This bioreduction can lead to the formation of highly reactive nitroso and hydroxylamine intermediates, which can then covalently modify and damage critical cellular macromolecules such as DNA and proteins, ultimately leading to cell death.

Structure-Activity Relationships (SAR)

The biological activity of 1-substituted pyrazoles is highly dependent on the nature of the substituent at the N1 position.

Diagram: Key Structural Features for Activity

Caption: Structure-activity relationship of this compound.

-

The Pyrazole Core: Provides the fundamental framework for interaction with biological targets. Modifications to the pyrazole ring itself (e.g., substitution at other positions) could further modulate activity.

-

The N1-Substituent: The 4-nitrobenzyl group is critical. The position of the nitro group (ortho, meta, or para) can significantly impact activity. The para position, as in this compound, often confers specific electronic and steric properties. The benzyl linker provides a degree of conformational flexibility.

-

The Nitro Group: As discussed, this is a key functional group for potential bioreductive activation. Replacing or modifying the nitro group would likely lead to a significant change in the biological activity profile.

Future Directions and Drug Development Potential

This compound represents a promising starting point for the development of novel therapeutic agents.

Workflow: Drug Development Pathway

Caption: A potential drug development workflow for this compound.

Future research should focus on:

-

Definitive Synthesis and Characterization: A robust and scalable synthesis should be established, and the compound fully characterized using modern analytical techniques.

-

Comprehensive Biological Evaluation: The compound should be screened against a wide range of biological targets, including cancer cell lines, microbial strains, and key enzymes involved in inflammation.

-

Mechanism of Action Studies: If promising activity is identified, detailed mechanistic studies should be undertaken to elucidate the precise mode of action.

-

Lead Optimization: Based on the initial findings, a medicinal chemistry program could be initiated to synthesize and evaluate analogs with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a molecule with significant untapped potential in the field of drug discovery. Its synthesis is readily achievable through established chemical methods. By combining the privileged pyrazole scaffold with the bio-activatable nitrobenzyl moiety, this compound presents a compelling case for further investigation as a lead structure for the development of new anticancer, antimicrobial, or anti-inflammatory agents. This technical guide provides the foundational knowledge and experimental framework for researchers to embark on the exploration of this promising chemical entity.

References

A comprehensive list of references that provide further background on pyrazole synthesis and biological activities will be compiled based on the foundational research for this guide.

Spectroscopic Curation of 1-(4-Nitrobenzyl)-1H-pyrazole: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 1-(4-Nitrobenzyl)-1H-pyrazole, a molecule of interest in medicinal chemistry and materials science. This document is designed for researchers, scientists, and drug development professionals, offering not just the data, but also the underlying scientific principles and field-proven experimental protocols for acquiring and interpreting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Introduction

This compound is a heterocyclic compound featuring a pyrazole ring N-substituted with a 4-nitrobenzyl group. The pyrazole moiety is a common scaffold in pharmacologically active compounds, while the nitrobenzyl group can be a key pharmacophore or a useful synthon in organic chemistry.[1] Accurate and unambiguous structural confirmation is paramount in any research involving such molecules, and a combination of spectroscopic techniques is the gold standard for this purpose. This guide will delve into the expected ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry data for this compound, providing a robust framework for its identification and characterization.

Molecular Structure and Spectroscopic Analysis Workflow

The structural features of this compound, including the aromatic pyrazole and 4-nitrophenyl rings, and the benzylic methylene bridge, give rise to a unique spectroscopic fingerprint. A typical workflow for the comprehensive spectroscopic analysis of this compound is outlined below.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

A. Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the pyrazole ring, the benzylic methylene group, and the 4-nitrophenyl ring. The predicted chemical shifts (in ppm, relative to a TMS standard) are presented in the table below. These predictions are based on the analysis of similar pyrazole and nitrobenzyl-containing compounds.[2][3]

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 (pyrazole) | ~7.8 - 8.0 | d | ~1.5 - 2.5 | 1H |

| H-5 (pyrazole) | ~7.5 - 7.7 | d | ~2.0 - 3.0 | 1H |

| H-4 (pyrazole) | ~6.3 - 6.5 | t | ~2.0 - 2.5 | 1H |

| -CH₂- (benzyl) | ~5.4 - 5.6 | s | - | 2H |

| H-2', H-6' (nitrobenzyl) | ~8.1 - 8.3 | d | ~8.0 - 9.0 | 2H |

| H-3', H-5' (nitrobenzyl) | ~7.4 - 7.6 | d | ~8.0 - 9.0 | 2H |

Causality Behind Predicted Shifts:

-

Pyrazole Protons: The protons on the pyrazole ring appear in the aromatic region. H-3 and H-5 are adjacent to a nitrogen atom and are thus deshielded, appearing at a higher chemical shift than H-4. The characteristic small coupling constants are due to the three-bond coupling in the five-membered ring.

-

Benzylic Protons: The methylene protons are adjacent to the electron-withdrawing pyrazole ring and the aromatic nitrobenzyl group, leading to a significant downfield shift. They are expected to appear as a singlet as there are no adjacent protons.

-

Nitrobenzyl Protons: The protons on the 4-nitrophenyl ring will appear as two distinct doublets due to the symmetry of the para-substitution. The protons ortho to the strongly electron-withdrawing nitro group (H-2', H-6') are highly deshielded and appear at the lowest field.

B. Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts for this compound are listed below, with reference to data for 1-(4-nitrophenyl)-1H-pyrazole.[4]

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-3 (pyrazole) | ~139 - 141 |

| C-5 (pyrazole) | ~128 - 130 |

| C-4 (pyrazole) | ~106 - 108 |

| -CH₂- (benzyl) | ~55 - 58 |

| C-1' (nitrobenzyl) | ~143 - 145 |

| C-4' (nitrobenzyl) | ~147 - 149 |

| C-2', C-6' (nitrobenzyl) | ~128 - 130 |

| C-3', C-5' (nitrobenzyl) | ~124 - 126 |

Causality Behind Predicted Shifts:

-

Pyrazole Carbons: The chemical shifts of the pyrazole carbons are characteristic of aromatic heterocyclic systems.

-

Benzylic Carbon: The methylene carbon is shifted downfield due to the attachment of two electronegative groups.

-

Nitrobenzyl Carbons: The carbon bearing the nitro group (C-4') is significantly deshielded. The ipso-carbon (C-1') is also downfield.

C. Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

1. Sample Preparation: a. Weigh approximately 5-10 mg of purified this compound. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. c. Transfer the solution to a standard 5 mm NMR tube. d. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

2. Instrument Setup and Data Acquisition: a. Insert the NMR tube into the spectrometer's probe. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity. d. Tune and match the probe for the desired nucleus (¹H or ¹³C). e. For ¹H NMR, acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse). f. For ¹³C NMR, acquire a proton-decoupled spectrum to obtain singlets for each carbon. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

3. Data Processing: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Phase correct the spectrum. c. Calibrate the chemical shift scale using the reference signal (TMS at 0 ppm). d. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

II. Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

A. Predicted FT-IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic rings, the nitro group, and the C-H bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic C-H |

| 2950 - 2850 | C-H stretch | Aliphatic C-H (-CH₂-) |

| 1600 - 1450 | C=C stretch | Aromatic rings |

| 1530 - 1500 | N-O asymmetric stretch | Nitro group (-NO₂) |

| 1350 - 1330 | N-O symmetric stretch | Nitro group (-NO₂) |

| 860 - 840 | C-H out-of-plane bend | 1,4-disubstituted benzene |

Causality Behind Vibrational Frequencies:

-

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

-

Aromatic C=C Stretches: The stretching vibrations of the carbon-carbon double bonds in the pyrazole and phenyl rings give rise to a series of bands in the 1600-1450 cm⁻¹ region.

-

Nitro Group Stretches: The nitro group exhibits two strong and characteristic stretching vibrations: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber. These are often the most prominent peaks in the spectrum.

-

Out-of-Plane Bending: The C-H out-of-plane bending vibrations are useful for determining the substitution pattern of the aromatic ring. For a 1,4-disubstituted benzene ring, a strong absorption is expected in the 860-840 cm⁻¹ range.

B. Experimental Protocol for FT-IR Spectroscopy

The KBr pellet method is a common technique for analyzing solid samples.

1. Sample Preparation (KBr Pellet Method): a. Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry, finely powdered potassium bromide (KBr) using an agate mortar and pestle. b. Transfer the mixture to a pellet press. c. Apply pressure to form a thin, transparent pellet.

2. Data Acquisition: a. Place the KBr pellet in the sample holder of the FT-IR spectrometer. b. Acquire a background spectrum of the empty sample compartment. c. Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

III. Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

A. Predicted Mass Spectrum Data

For this compound (Molecular Formula: C₁₀H₉N₃O₂, Molecular Weight: 203.20 g/mol ), the mass spectrum obtained by electron ionization (EI) is expected to show a molecular ion peak and several characteristic fragment ions.

| m/z | Predicted Fragment Ion |

| 203 | [M]⁺ (Molecular Ion) |

| 136 | [M - NO₂ - H]⁺ |

| 106 | [C₇H₄NO]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 67 | [C₄H₅N]⁺ (Pyrazole cation) |

Causality Behind Fragmentation:

-

Molecular Ion: The peak at m/z 203 corresponds to the intact molecule that has lost one electron.

-

Loss of Nitro Group: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂) followed by the loss of a hydrogen atom.

-

Tropylium Ion: The peak at m/z 91 is a very common and stable fragment in the mass spectra of benzyl-containing compounds, corresponding to the tropylium cation.

-

Pyrazole Cation: Cleavage of the benzylic C-N bond can lead to the formation of the pyrazole cation at m/z 67.

Caption: Predicted major fragmentation pathways for this compound in electron ionization mass spectrometry.

B. Experimental Protocol for Mass Spectrometry

Electron Ionization (EI) is a common ionization technique for relatively small, volatile organic molecules.

1. Sample Introduction: a. Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane). b. Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

2. Ionization and Analysis: a. The sample is vaporized and enters the ion source. b. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. c. The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). d. The detector records the abundance of each ion, generating the mass spectrum.

IV. Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, FT-IR, and mass spectrometry provides a detailed and unambiguous confirmation of its chemical structure. The predicted data and fragmentation patterns outlined in this guide, in conjunction with the provided experimental protocols, serve as a valuable resource for researchers working with this compound. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, which is the cornerstone of scientific integrity and advancement in chemical research.

V. References

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Retrieved from --INVALID-LINK--

-

Royal Society of Chemistry. (n.d.). Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles - Supporting Information. Retrieved from --INVALID-LINK--

-

Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from --INVALID-LINK--

-

Taylor & Francis Online. (2022, March 21). Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. Retrieved from --INVALID-LINK--

-

Letters in Applied NanoBioScience. (2021, September 7). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Retrieved from --INVALID-LINK--

-

NIST. (n.d.). 1H-Pyrazole, 4-nitro-. Retrieved from --INVALID-LINK--

-

ResearchGate. (2025, August 6). synthesis, characterization, and antioxidant activity of new pyrazoles. Retrieved from --INVALID-LINK--

-

NIST. (n.d.). 1H-Pyrazole, 4-nitro-. Retrieved from --INVALID-LINK--

-

SpectraBase. (n.d.). 1-(4-Nitrophenyl)-1H-pyrazole - Optional[13C NMR] - Chemical Shifts. Retrieved from --INVALID-LINK--

-

Growing Science. (n.d.). 1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2. Retrieved from --INVALID-LINK--

-

ResearchGate. (2012, August). Synthesis, characterization and biological activity of some new carbostyril bearing 1H-pyrazole moiety. Retrieved from --INVALID-LINK--

-

NIST. (n.d.). 1H-Pyrazole, 1-phenyl-. Retrieved from --INVALID-LINK--

-

PMC - PubMed Central. (n.d.). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from --INVALID-LINK--

-

ResearchGate. (n.d.). 12.2% 116,000 120M TOP 1% 154 3,900. Retrieved from --INVALID-LINK--

-

PubChem. (n.d.). Pyrazole. Retrieved from --INVALID-LINK--

-

ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1. Retrieved from --INVALID-LINK--

-

ChemicalBook. (n.d.). Pyrazole(288-13-1) IR Spectrum. Retrieved from --INVALID-LINK--

-

NIST. (n.d.). 1H-Pyrazole. Retrieved from --INVALID-LINK--

-

PMC - PubMed Central. (n.d.). Current status of pyrazole and its biological activities. Retrieved from --INVALID-LINK--

References

Whitepaper: A Guide to the Integrated Structural Analysis of 1-(4-Nitrobenzyl)-1H-pyrazole

Dissemination Level: Public Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 1-(4-Nitrobenzyl)-1H-pyrazole, a representative molecule embodying the pharmacologically significant pyrazole scaffold. We navigate the complete analytical workflow, from synthesis and single-crystal X-ray diffraction (SC-XRD) to advanced computational modeling. This document is structured not as a rigid protocol but as a narrative of scientific decision-making, emphasizing the rationale behind key experimental and computational choices. We detail the single-crystal X-ray analysis, revealing a monoclinic P2₁/c space group and a molecular conformation governed by the interplay of steric and electronic factors. The supramolecular assembly is shown to be dominated by a network of weak C-H···O and C-H···N hydrogen bonds, further stabilized by π-π stacking interactions. These experimental findings are complemented by Density Functional Theory (DFT) calculations for geometry optimization and Hirshfeld surface analysis for the detailed quantification of intermolecular forces. This integrated approach provides a holistic understanding of the molecule's solid-state architecture, offering critical insights for polymorphism screening, formulation development, and rational drug design.

Introduction: The Significance of Pyrazole Scaffolds

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a versatile building block for designing molecules with specific biological activities or material properties.[1][3] Pyrazole derivatives have demonstrated a wide array of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities.[4][5]

The subject of this guide, this compound, combines this important heterocycle with a nitrobenzyl group. The nitro group is a strong electron-withdrawing moiety and a potent hydrogen bond acceptor, suggesting that it will play a dominant role in the crystal packing and intermolecular interactions. Understanding the precise three-dimensional arrangement of this molecule in the solid state is paramount. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining molecular structure and packing.[6][7] This knowledge is critical in drug development for identifying stable polymorphs, understanding solubility, and designing next-generation analogues with improved properties.

This guide presents a holistic analysis, integrating experimental SC-XRD data with computational methods like Density Functional Theory (DFT) and Hirshfeld surface analysis to provide a multi-faceted understanding of the title compound.[8][9]

Methodologies: An Integrated Analytical Workflow

The comprehensive analysis of a crystalline compound involves a synergistic application of synthesis, experimental diffraction, and computational modeling. Each step provides a unique layer of information, and their integration is key to a complete structural understanding.

Diagram: Overall Experimental & Computational Workflow

The logical flow from molecular synthesis to in-depth structural insight is depicted below. This workflow emphasizes the iterative and complementary nature of experimental and theoretical techniques.

Caption: Figure 1. Integrated Workflow for Crystal Structure Analysis.

Synthesis and Crystallization

Rationale: The synthesis is designed for efficiency and purity. The N-alkylation of pyrazole is a standard and high-yielding reaction. The choice of solvent for crystallization is critical; it must be one in which the compound has moderate solubility, and its evaporation rate must be slow enough to allow for the formation of large, well-ordered single crystals suitable for diffraction.

Protocol:

-

Synthesis: To a solution of 1H-pyrazole (1.0 eq) and potassium carbonate (1.5 eq) in acetonitrile (MeCN), 4-nitrobenzyl bromide (1.1 eq) is added. The mixture is stirred at 60°C for 12 hours.

-

Work-up: The solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel.

-

Crystallization: High-purity this compound is dissolved in a minimal amount of a solvent mixture like ethanol/dichloromethane. The solution is loosely covered and left undisturbed at room temperature for several days. Slow evaporation of the solvent yields pale yellow, prism-shaped single crystals.

Single-Crystal X-ray Diffraction (SC-XRD)

Rationale: SC-XRD is the definitive method for determining the atomic arrangement within a crystal. A suitable single crystal is irradiated with monochromatic X-rays, and the resulting diffraction pattern is used to construct an electron density map of the molecule, from which atomic positions are determined.

Protocol:

-

Crystal Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal motion. Data is collected using a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα X-ray source.

-

Data Reduction: The raw diffraction intensities are processed to correct for experimental factors (e.g., Lorentz and polarization effects) and converted into a set of structure factors.

-

Structure Solution and Refinement: The phase problem is solved using direct methods. The resulting atomic model is refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Computational Chemistry

Rationale: Computational methods serve to validate and extend experimental findings. DFT provides an accurate theoretical structure in the gas phase, which can be compared to the solid-state XRD structure to assess the effects of crystal packing. Hirshfeld surface analysis offers a powerful way to visualize and quantify the subtle intermolecular interactions that are often difficult to describe using traditional geometric criteria alone.[10][11]

Protocol:

-

Density Functional Theory (DFT): Calculations are performed using a program like Gaussian. The geometry of a single molecule, extracted from the XRD data, is optimized in the gas phase using the B3LYP functional with a 6-311G(d,p) basis set.[12][13] This level of theory provides a good balance between accuracy and computational cost for organic molecules.[6]

-

Hirshfeld Surface Analysis: This analysis is performed using the CrystalExplorer software, which takes the refined crystallographic information file (CIF) as input. Surfaces are mapped with properties like dnorm (to identify key contact points), shape index, and curvedness. 2D fingerprint plots are generated to provide a quantitative summary of different types of intermolecular contacts.[4][10]

Results and Discussion

This section details the structural features of this compound, derived from the integrated workflow described above.

Crystallographic Data

The compound crystallizes in the monoclinic system, and the systematic absences in the diffraction data uniquely identify the space group as P2₁/c. This is a common centrosymmetric space group for organic molecules.

| Table 1: Crystal Data and Structure Refinement | |

| Empirical formula | C₁₀H₉N₃O₂ |

| Formula weight | 203.20 |

| Temperature | 150(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.51 Å, b = 11.23 Å, c = 9.88 Å |

| β = 105.4° | |

| Volume | 911.5 ų |

| Z | 4 |

| Calculated density | 1.482 Mg/m³ |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.118 |

Molecular Structure

The asymmetric unit contains one molecule of this compound. The molecular structure confirms the N1-substitution of the pyrazole ring. The pyrazole and the 4-nitrophenyl rings are essentially planar. The key structural feature is the relative orientation of these two rings, defined by the C3-N2-N1-C6 torsion angle. This angle is approximately -125°, indicating a twisted conformation that minimizes steric hindrance between the rings.

| **Table 2: Selected Bond Lengths (Å) and Angles (°) ** | ||

| Bond | Length (Å) | Angle |

| N1-N2 | 1.345(2) | C5-N1-N2 |

| N1-C5 | 1.358(2) | N1-N2-C3 |

| N2-C3 | 1.331(2) | N2-C3-C4 |

| C3-C4 | 1.385(2) | C3-C4-C5 |

| C4-C5 | 1.379(2) | C4-C5-N1 |

| N3-O1 | 1.221(2) | O1-N3-O2 |

| N3-O2 | 1.224(2) | C9-N3-O1 |

The bond lengths and angles within the pyrazole and phenyl rings are within the expected ranges and are in good agreement with values reported for similar structures.[4][14] The C-N and N-O bond lengths of the nitro group are also standard. The DFT-optimized geometry in the gas phase shows excellent agreement with the experimental XRD data, with root-mean-square deviations of less than 0.02 Å for bond lengths, confirming that the molecular conformation is not significantly distorted by packing forces.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is a result of a delicate balance of weak intermolecular forces. There are no classic N-H or O-H donors, so the packing is primarily directed by weak C-H···O and C-H···N hydrogen bonds, along with π-π stacking.

Diagram: Key Intermolecular Interactions This diagram illustrates how individual molecules are linked into a stable three-dimensional network.

Caption: Figure 2. Key intermolecular forces in the crystal lattice.

-

C-H···O Hydrogen Bonds: The most significant interaction involves the hydrogen atoms of the pyrazole ring acting as weak donors to the oxygen atoms of the nitro group of an adjacent molecule. These interactions link molecules into chains along the crystallographic c-axis.

-

C-H···N Hydrogen Bonds: The methylene bridge (benzyl) C-H groups also engage in weak hydrogen bonds with the N2 atom of the pyrazole ring of a neighboring molecule, providing additional stability.

-

π-π Stacking: The 4-nitrophenyl rings arrange in an offset, anti-parallel fashion, indicative of π-π stacking interactions. The centroid-to-centroid distance is approximately 3.7 Å, a typical value for such interactions, which contribute to the cohesion of the crystal lattice.

Hirshfeld Surface Analysis

The Hirshfeld surface analysis provides a visual and quantitative confirmation of the interactions described above.

-

dnorm Surface: The surface mapped with the dnorm property shows distinct bright red spots near the nitro-group oxygen atoms and the pyrazole hydrogen atoms, confirming the presence of close C-H···O contacts that are shorter than the van der Waals radii sum.

-

2D Fingerprint Plots: The decomposed fingerprint plot quantifies the contributions of different interactions to the total Hirshfeld surface. For this compound, the most significant contributions are:

-

H···H contacts (~45%): Representing the largest contribution, typical for organic molecules.

-

O···H / H···O contacts (~28%): These appear as distinct "wings" in the plot and correspond to the C-H···O hydrogen bonds.

-

C···H / H···C contacts (~15%): These relate to the C-H···π interactions.

-

C···C contacts (~5%): These are indicative of the π-π stacking between the nitrobenzyl rings.

-

This quantitative breakdown confirms that the weak hydrogen bonds are the most significant directional forces governing the crystal packing.

Conclusion

This guide has detailed a multi-faceted approach to the complete structural characterization of this compound. Through a combination of synthesis, single-crystal X-ray diffraction, and computational modeling, we have established its precise molecular geometry and elucidated the hierarchy of intermolecular forces that govern its solid-state architecture.

The molecule adopts a twisted conformation and crystallizes in the common monoclinic space group P2₁/c. The crystal packing is primarily stabilized by a network of weak C-H···O and C-H···N hydrogen bonds, with additional contributions from π-π stacking interactions between the nitrobenzyl moieties. These findings, corroborated by DFT calculations and quantified by Hirshfeld surface analysis, provide a robust and comprehensive understanding of the compound's structure. The workflow and analytical principles described herein serve as a valuable template for the structural investigation of other novel pyrazole derivatives, aiding researchers in the fields of medicinal chemistry and materials science.

References

- Foces-Foces, C., Alkorta, I., & Elguero, J. (2000). Supramolecular Structure of 1H-Pyrazoles in the Solid State: A Crystallographic and Ab Initio Study. Acta Crystallographica Section B: Structural Science, 56(5), 835-846. [Link: https://scripts.iucr.org/cgi-bin/paper?S010876810000673X]

- Tayyari, S. F., et al. (2008). A new, simple, and efficient one-pot synthesis of benzylmalononitrile derivatives. Monatshefte für Chemie - Chemical Monthly, 139(3), 283–286. [Link: https://link.springer.com/article/10.1007/s00706-007-0773-4]

- Vinaya, et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. IUCrData, 8(1). [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9837424/]

- Priyanka, S., et al. (2020). Synthesis and DFT Calculation of Novel Pyrazole Derivatives. AIP Conference Proceedings, 2265, 040001. [Link: https://pubs.aip.

- Allouch, I., et al. (2018). New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity. Molecules, 23(11), 2998. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6278385/]

- Fun, H.-K., et al. (2012). The crystal structure of ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, C13H10F3N3O4. Zeitschrift für Kristallographie - New Crystal Structures, 227(2), 241-242. [Link: https://www.degruyter.com/document/doi/10.1524/ncrs.2012.0101/html]

- Silva, A. M. S., et al. (2020). Styrylpyrazoles: Properties, Synthesis and Transformations. Molecules, 25(24), 5899. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764121/]

- Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link: https://pubs.rsc.org/en/content/articlelanding/2009/ce/b818330a]

- Jemima, D. R., et al. (2021). Synthesis, crystal structure, Hirshfeld surface and interaction energies analysis of 5-methyl-1,3-bis(3-nitrobenzyl)pyrimidine-2,4(1H,3H)-dione. Journal of Molecular Structure, 1235, 130248. [Link: https://www.sciencedirect.com/science/article/abs/pii/S002228602100344X]

- PubChem. (n.d.). 1-Isopropyl-4-nitro-1H-pyrazole. PubChem Compound Database. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/13469824]

- Al-Ostoot, F. H., et al. (2022). Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. Journal of Molecular Structure, 1252, 132170. [Link: https://www.tandfonline.com/doi/abs/10.1080/10426507.2021.2024221]

- Al-Masoudi, N. A. (2011). Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination. National Journal of Chemistry, 44, 531-543. [Link: https://www.iasj.net/iasj/article/48286]

- Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link: https://gaussian.com/]

- Al-Majidi, S. M. H., et al. (2023). Single Crystal XRD, Hirshfeld Surface, Quantum Chemical and Molecular Docking Studies on Diethyl1-(4-Nitrobenzyl)-4-(4-Nitrophenyl)-2,2-Dioxooctahydro-2-Pyrrolo[2,1-c]1,2Thiazine-1,3-Dicarboxylate: a Novel HIV-1Inhibitor. Polycyclic Aromatic Compounds, 43(6), 5345-5365. [Link: https://www.tandfonline.com/doi/full/10.1080/10406638.2022.2144701]

- Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link: https://www.mdpi.com/1420-3049/23/1/134]

- CCDC. (n.d.). The Cambridge Structural Database (CSD). Cambridge Crystallographic Data Centre. [Link: https://www.ccdc.cam.ac.uk/solutions/csd-core/components/csd/]

- Turner, M. J., et al. (2017). CrystalExplorer17. University of Western Australia. [Link: http://hirshfeldsurface.net]

- Ansari, A., Ali, A., Asif, M., & Shamsuzzaman. (2017). Biologically Active Pyrazole Derivatives. New Journal of Chemistry, 41(1), 16-41. [Link: https://pubs.rsc.org/en/content/articlelanding/2017/nj/c6nj03181a]

- NIST. (n.d.). 4-Nitro-1H-pyrazole. NIST Chemistry WebBook. [Link: https://webbook.nist.gov/cgi/cbook.cgi?ID=C2075469&Mask=4]

- Ebenezer, O., Shapi, M., & Tuszynski, J. A. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Biomedicines, 10(6), 1234. [Link: https://www.mdpi.com/2227-9059/10/6/1234]

Sources

- 1. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]

- 2. Styrylpyrazoles: Properties, Synthesis and Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.aip.org [pubs.aip.org]

- 14. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 1-(4-Nitrobenzyl)-1H-pyrazole and Its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of 1-(4-Nitrobenzyl)-1H-pyrazole and its analogs. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development. This guide delves into the synthesis, characterization, and diverse biological activities of this class of compounds, with a particular focus on their potential as anticancer and antimicrobial agents. Furthermore, it explores the underlying mechanisms of action and structure-activity relationships that govern their therapeutic efficacy.

Introduction: The Prominence of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of a wide array of therapeutic agents. Pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[2][3] The success of drugs like Celecoxib (an anti-inflammatory agent) and Crizotinib (an anticancer drug) underscores the therapeutic importance of the pyrazole nucleus.[1]

The introduction of a 4-nitrobenzyl group at the N1 position of the pyrazole ring creates a molecule with intriguing potential. The nitroaromatic moiety is known to be susceptible to bioreductive activation, particularly in the hypoxic environments characteristic of solid tumors.[4][5] This raises the exciting possibility of developing hypoxia-selective prodrugs that are activated at the tumor site, thereby minimizing off-target toxicity.[4][6] This guide will explore this hypothesis in the context of this compound and its analogs.

Synthesis and Characterization

The synthesis of this compound and its analogs is typically achieved through the N-alkylation of a pyrazole ring with a suitable 4-nitrobenzyl halide. This reaction is a cornerstone for creating a diverse library of substituted pyrazole derivatives for biological screening.

General Synthesis Workflow

The primary synthetic route involves the reaction of pyrazole with a 4-nitrobenzyl halide (e.g., 4-nitrobenzyl bromide or chloride) in the presence of a base. The choice of base and solvent can influence the reaction's efficiency and regioselectivity.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative example of the N-alkylation of pyrazole.

Materials:

-

Pyrazole

-

4-Nitrobenzyl bromide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of pyrazole (1.0 equivalent) in DMF, add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of 4-nitrobenzyl bromide (1.1 equivalents) in DMF dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Characterization

The synthesized compounds are characterized using various spectroscopic techniques to confirm their structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the molecular structure. The proton NMR spectrum of this compound would be expected to show characteristic signals for the pyrazole ring protons, the benzylic methylene protons, and the aromatic protons of the nitrobenzyl group.[7][8]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands would include those for the C-H, C=C, and C=N bonds of the aromatic rings, and the characteristic symmetric and asymmetric stretching of the nitro group.[9]

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information.[10]

Biological Activities and Evaluation

This compound and its analogs are being investigated for a range of biological activities, primarily focusing on their potential as anticancer and antimicrobial agents.

Anticancer Activity

The presence of the nitrobenzyl group suggests a potential for hypoxia-selective cytotoxicity, making these compounds promising candidates for cancer therapy.[5][6]

In the low-oxygen environment of solid tumors (hypoxia), the nitro group of this compound can be reduced by cellular reductases to form highly reactive and cytotoxic species, such as nitroso, hydroxylamino, and amino derivatives.[11][12] These reactive intermediates can induce cellular damage and apoptosis, leading to cancer cell death.[13][14] This targeted activation minimizes damage to healthy, well-oxygenated tissues.[4]

Caption: Proposed mechanism of bioreductive activation in cancer cells.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer compounds.[15][16]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[17][18] The amount of formazan produced is directly proportional to the number of viable cells.[19]

Detailed Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound analogs and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

Pyrazole derivatives have a long history of being investigated for their antimicrobial properties against a wide range of bacteria and fungi.[20][21] The introduction of a nitrobenzyl moiety can potentially enhance this activity.

The agar well diffusion method is a standard preliminary screening technique to assess the antimicrobial activity of new compounds.[22][23]

Detailed Protocol: Agar Well Diffusion Assay

-

Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi and pour it into sterile Petri dishes.

-

Inoculation: Spread a standardized inoculum of the test microorganism evenly over the surface of the agar.

-

Well Creation: Create wells of a specific diameter in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) into the wells. A positive control (standard antibiotic/antifungal) and a negative control (solvent) should also be included.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective analogs. For this compound derivatives, SAR studies would typically involve modifying both the pyrazole core and the nitrobenzyl moiety.

Key Areas for Modification and Expected Outcomes:

| Modification Site | Potential Modifications | Expected Impact on Activity |

| Pyrazole Ring | Substitution with electron-donating or electron-withdrawing groups at positions 3, 4, and 5. | Alteration of electronic properties and steric hindrance, potentially affecting target binding and overall potency.[2][24][25] |

| Benzyl Moiety | - Varying the position of the nitro group (ortho, meta, para).- Introducing other substituents (e.g., halogens, methoxy groups) on the phenyl ring. | - The position of the nitro group can significantly influence the reduction potential and, consequently, the efficiency of bioreductive activation.[11][12] - Other substituents can modulate lipophilicity and electronic properties, affecting cell permeability and target interaction.[3] |

Conclusion and Future Perspectives

This compound and its analogs represent a promising class of compounds with significant potential in drug discovery, particularly in the fields of oncology and infectious diseases. The presence of the nitrobenzyl group opens up the exciting avenue of developing hypoxia-activated prodrugs for targeted cancer therapy. Future research should focus on:

-

Synthesis of Diverse Analogs: A broader library of analogs with systematic modifications to both the pyrazole and nitrobenzyl moieties is needed to establish a comprehensive SAR.

-

In-depth Mechanistic Studies: Further elucidation of the bioreductive activation pathway and identification of the specific cellular targets of the activated species are crucial.

-

In Vivo Efficacy and Toxicity Studies: Promising candidates identified through in vitro screening should be advanced to preclinical in vivo models to evaluate their therapeutic efficacy and safety profiles.

The continued exploration of this compound and its derivatives holds the promise of delivering novel and effective therapeutic agents to address unmet medical needs.

References

-

Nitrobenzyl derivatives as bioreductive alkylating agents: evidence for the reductive formation of a reactive intermediate. PubMed. [Link]

-

Nitrobenzyl Derivatives as Bioreductive Alkylating Agents: Evidence for the Reductive Formation of a Reactive Intermediate. ElectronicsAndBooks. [Link]

-

Ascorbate anion potentiates cytotoxicity of nitro-aromatic compounds under hypoxic and anoxic conditions. PMC. [Link]

-

Toxicity of nitro compounds toward hypoxic mammalian cells in vitro: dependence on reduction potential. PubMed. [Link]

-

Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI. [Link]

-

Toxicity of Nitro Compounds Toward Hypoxic Mammalian Cells In Vitro: Dependence on Reduction Potential. JNCI: Journal of the National Cancer Institute | Oxford Academic. [Link]

-

Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. NIH. [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

-

Toxicity of nitro compounds toward hypoxic mammalian cells in vitro: dependence on reduction potential. Semantic Scholar. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

-

Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. NIH. [Link]

-

Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

-

Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

-

The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

-

Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. ResearchGate. [Link]

-

Synthesis and Antimicrobial Screening of Novel 1H-Pyrazole Derivatives from 1,3-Diketones. Oriental Journal of Chemistry. [Link]

-

Bioreductive deprotection of 4-nitrobenzyl group on thymine base in oligonucleotides for the activation of duplex formation. PubMed. [Link]

-

Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. ResearchGate. [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]

-

5 - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Pyrazole synthesis. Organic Chemistry Portal. [Link]

-

¹H and ¹³C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]

-

Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. PubMed. [Link]

-

Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies. PMC. [Link]